

# Technical Support Center: Interpreting Unexpected Results in CCL27 Knockout Mice

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## Compound of Interest

Compound Name: CCL27

Cat. No.: B1577586

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with **CCL27** knockout (KO) mice.

## Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My **CCL27** KO mice develop a more severe inflammatory skin phenotype compared to wild-type (WT) controls in my disease model. Is this an expected outcome?

A1: Yes, this is an expected and important finding. While **CCL27** is known to attract T cells to the skin, its absence leads to a dysregulated and overreactive inflammatory response in certain models.<sup>[1][2]</sup> Studies using the imiquimod-induced psoriasis model have shown that **CCL27**-KO mice exhibit increased skin inflammation.<sup>[1]</sup> The absence of **CCL27** impairs the proper establishment and localization of resident T-cell populations, including regulatory T cells (Tregs), which are crucial for maintaining immune homeostasis in the skin.<sup>[1][3]</sup> This disruption of the normal immune balance can result in an exacerbated response to inflammatory stimuli.

Q2: I am observing spontaneous inflammation in mucosal tissues like the lungs and reproductive tract in my aged **CCL27** KO mice. Why is this occurring away from the skin?

A2: This is a key unexpected phenotype reported in **CCL27** KO mice.<sup>[1]</sup> **CCL27** is the primary chemokine responsible for the homing of CCR10-expressing T cells to the skin.<sup>[4][5]</sup> In the

absence of **CCL27**, these skin-homing T cells cannot efficiently migrate into the skin, leading to their increased accumulation in circulation and subsequent diversion to other barrier tissues that may express CCR10 or other chemokine receptors.[1] This increased infiltration of T cells into tissues like the lungs and reproductive tract can disrupt local immune homeostasis and lead to spontaneous inflammation.[1][2]

Q3: Under non-inflammatory, baseline conditions, my **CCL27** KO mice do not show an obvious visual skin phenotype. How can I confirm the knockout is effective?

A3: The lack of a dramatic visual phenotype at baseline is normal. The primary role of the **CCL27**-CCR10 axis is in regulating the migration and localization of specific immune cell populations, a process not always visible to the naked eye.[3] To confirm a successful knockout, you should:

- Genotype the mice: Use PCR on genomic DNA to confirm the disruption of the **Ccl27** gene.
- Confirm absence of protein: Perform immunofluorescent staining or ELISA on skin tissue to verify the absence of **CCL27** protein expression.[1]
- Analyze skin-resident T cells: Use flow cytometry to analyze immune cells from the skin. A successful knockout is characterized by a significant reduction in CCR10+ T cells in the epidermis and dermis compared to WT littermates.[1]

Q4: My flow cytometry results show a significant reduction of T cells in the skin of **CCL27** KO mice. Is there a specific T-cell subset that is most affected?

A4: Yes. The absence of **CCL27** predominantly impairs the establishment of T-cell populations that express its cognate receptor, CCR10.[1] Studies have shown that **CCL27** KO mice have significantly reduced numbers of skin-resident  $\alpha\beta$  T cells, including CCR10+ regulatory T cells (Tregs), CD4+ helper T cells, and CD8+ cytotoxic T cells.[1] The localization of these cells is dysregulated, which contributes to the impaired immune homeostasis observed in the skin.[1][2]

## Quantitative Data Summary

The following tables summarize key quantitative findings from studies on **CCL27** KO mice.

Table 1: Immune Cell Populations in the Skin of **CCL27** KO vs. WT Mice

Cell Type	Genotype	Mean Cell Count (per cm <sup>2</sup> )	Percentage of Parent Population	Reference
αβ T Cells	Wild-Type (WT)	~ 8,000	N/A	[1]
CCL27 KO	~ 4,000	N/A	[1]	
CCR10+ Treg Cells	Wild-Type (WT)	N/A	~ 60%	[1]
CCL27 KO	N/A	~ 20%	[1]	
CCR10+ CD8+ T Cells	Wild-Type (WT)	N/A	~ 50%	[1]
CCL27 KO	N/A	~ 15%	[1]	
CCR10+ CD4+ T Cells	Wild-Type (WT)	N/A	~ 40%	[1]
CCL27 KO	N/A	~ 10%	[1]	

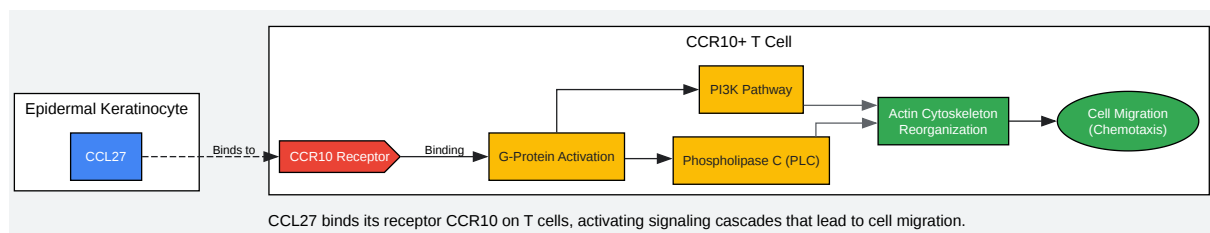
N/A: Specific mean counts were not provided in the source, but percentages reflect significant reductions.

Table 2: Genotyping PCR Results for **CCL27** Knockout Mice

Allele	Expected Band Size
Wild-Type (+/+)	484 bp
Heterozygous (+/-)	484 bp and 607 bp
Homozygous (-/-)	607 bp

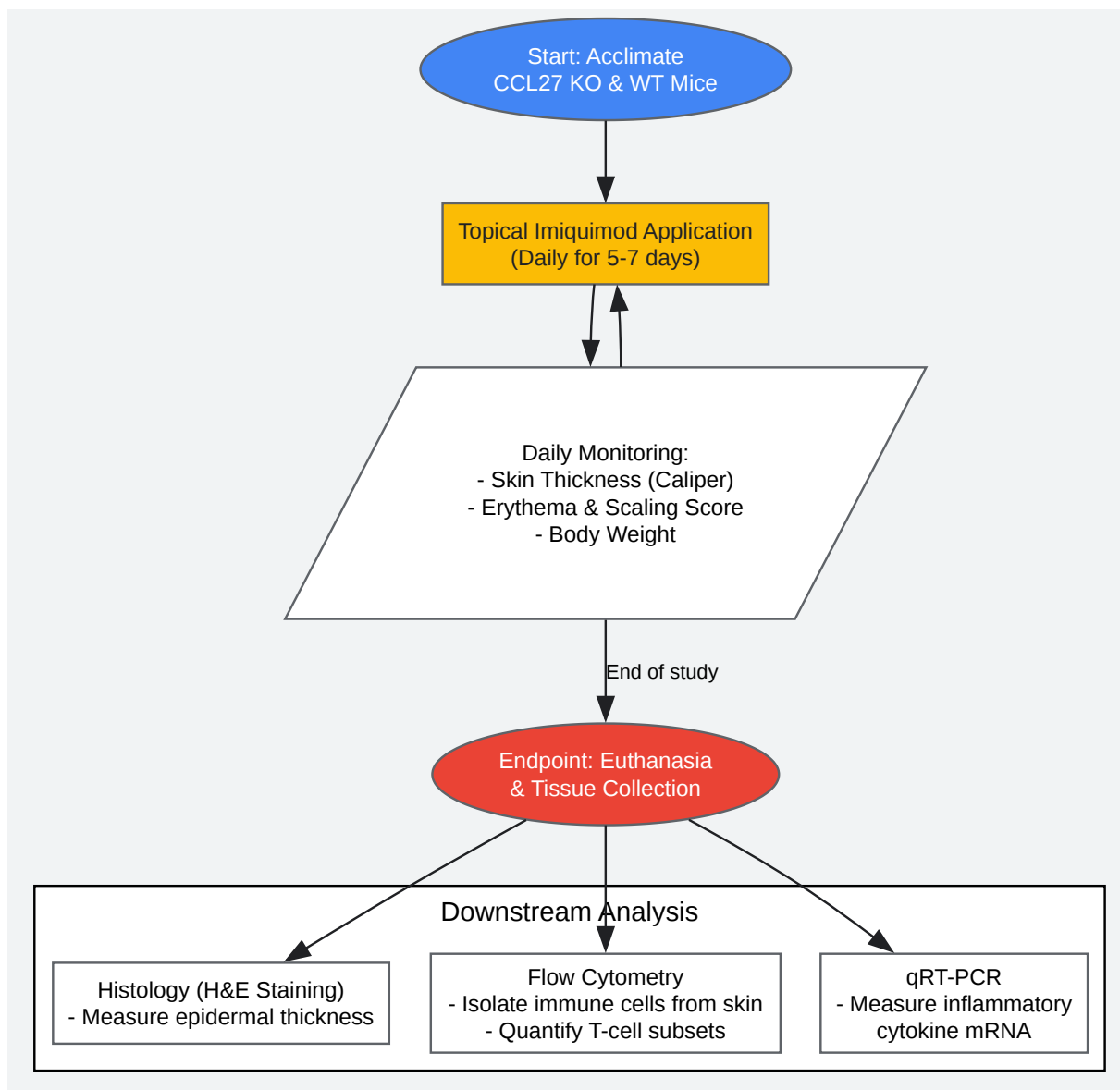
Reference:[6]

## Visualizations: Pathways and Workflows



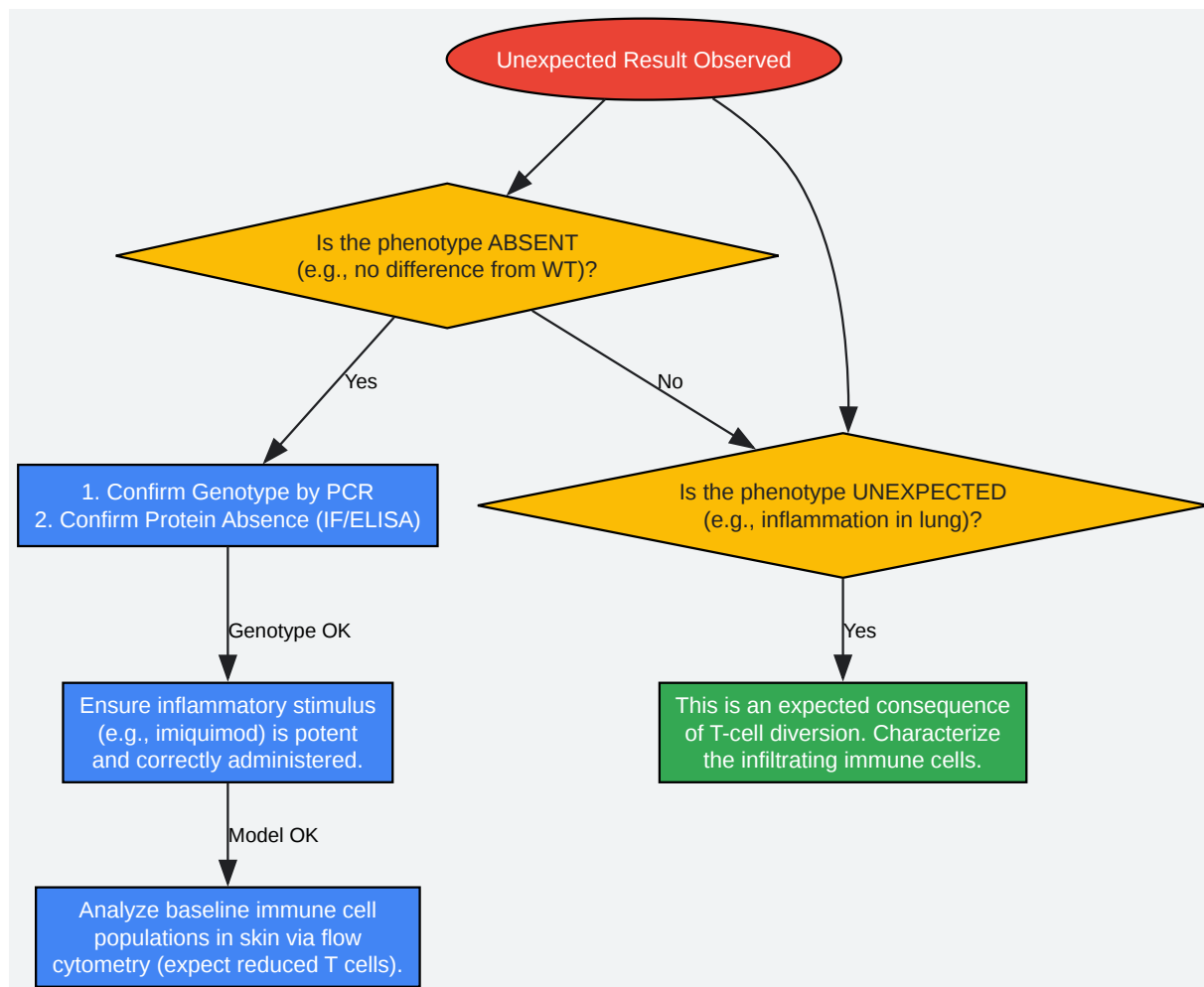
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Caption: **CCL27-CCR10** signaling pathway initiating T-cell chemotaxis.



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Caption: Experimental workflow for an imiquimod-induced skin inflammation model.



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Caption: Troubleshooting flowchart for unexpected results in **CCL27** KO mice.

## Detailed Experimental Protocols

### 1. Protocol: Imiquimod-Induced Psoriasis-like Skin Inflammation

This protocol induces an inflammatory response in mouse skin, allowing for the comparison of disease severity between **CCL27** KO and WT mice.

- Materials:

- 8-12 week old **CCL27** KO mice and WT littermate controls.
- Imiquimod cream (5%).
- Digital calipers.
- Anesthesia (e.g., isoflurane).
- Dissection tools.
- PBS, RPMI medium, liquid nitrogen.
- Procedure:
  - Anesthetize mice and shave a small area on the dorsal back.
  - Measure the baseline thickness of the dorsal skin using digital calipers.
  - Apply a topical dose of 62.5 mg of 5% imiquimod cream to the shaved back skin daily for 5-7 consecutive days.
  - Each day before cream application, measure skin thickness, body weight, and score for erythema (redness) and scaling.
  - On the final day, euthanize the mice.
  - Excise the treated skin. A portion can be fixed in formalin for histology, another portion snap-frozen in liquid nitrogen for RNA/protein analysis, and a third portion processed for flow cytometry.

## 2. Protocol: Flow Cytometry of Skin Immune Cells

This protocol details the isolation and staining of immune cells from skin tissue for analysis.

- Materials:
  - Excised mouse skin.
  - Dispase II, Collagenase D, DNase I.

- RPMI medium with 10% FBS.
- 70  $\mu$ m cell strainers.
- FACS buffer (PBS + 2% FBS + 1 mM EDTA).
- Fc block (anti-CD16/32 antibody).
- Fluorochrome-conjugated antibodies (e.g., anti-CD45, -CD3, -CD4, -CD8, -CCR10).
- Live/dead stain (e.g., DAPI, Zombie Aqua).
- Procedure:
  - Mince the excised skin into small pieces.
  - Incubate skin pieces in Dispase II solution at 4°C overnight to separate the epidermis and dermis.
  - Mechanically separate the epidermal and dermal layers.
  - Separately mince each layer and digest with a solution of Collagenase D and DNase I in RPMI at 37°C for 60-90 minutes with agitation.
  - Neutralize the enzymatic reaction by adding RPMI with 10% FBS.
  - Filter the cell suspension through a 70  $\mu$ m cell strainer to obtain a single-cell suspension.
  - Wash the cells with FACS buffer.
  - Perform an Fc block by incubating cells with anti-CD16/32 antibody for 15 minutes on ice to prevent non-specific antibody binding.<sup>[7]</sup>
  - Add the cocktail of fluorochrome-conjugated surface antibodies and incubate for 30 minutes at 4°C in the dark.
  - Wash the cells twice with FACS buffer.
  - Resuspend the cells in FACS buffer containing a live/dead stain.



- Analyze the cells on a flow cytometer. Gate on live, single, CD45+ cells before analyzing specific T-cell populations.[8]

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## References

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